molecular formula C8H15NO2 B1450675 4-(3-Methylbutyl)-1,3-oxazolidin-2-one CAS No. 1936484-74-0

4-(3-Methylbutyl)-1,3-oxazolidin-2-one

Cat. No.: B1450675
CAS No.: 1936484-74-0
M. Wt: 157.21 g/mol
InChI Key: DJYHWUZNQDCXSW-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms The presence of the 3-methylbutyl group attached to the nitrogen atom distinguishes it from other oxazolidinones

Scientific Research Applications

4-(3-Methylbutyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For example, in the case of a drug, this would involve how the drug interacts with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound and areas of research interest. This could include its use in the synthesis of other compounds, its potential therapeutic uses, or its environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate amine with an epoxide. One common method is the reaction of 3-methylbutylamine with ethylene oxide under controlled conditions to form the desired oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is retained, but substituents on the ring are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylbutyl)-1,3-oxazolidin-2-one: Unique due to the presence of the 3-methylbutyl group.

    Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics, share the oxazolidinone core but differ in their substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(3-methylbutyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-4-7-5-11-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHWUZNQDCXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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